molecular formula C24H31FO7 B569060 21-Hydroxy triamcinolone acetonide CAS No. 161740-69-8

21-Hydroxy triamcinolone acetonide

Cat. No.: B569060
CAS No.: 161740-69-8
M. Wt: 450.503
InChI Key: ASTBRKVQRYGLJO-DGGKRYAMSA-N
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Description

21-Hydroxy triamcinolone acetonide is a synthetic glucocorticoid that is the 16,17-acetonide of triamcinolone. It is widely used for its anti-inflammatory and anti-allergic properties. This compound is particularly effective in treating various skin conditions, such as eczema, dermatitis, and psoriasis, as well as in managing allergic reactions and inflammation .

Mechanism of Action

Target of Action

21-Hydroxy triamcinolone acetonide, a synthetic glucocorticoid, primarily targets glucocorticoid receptors . These receptors are found in almost all cells and tissues in the body and play a crucial role in regulating a wide array of physiological processes, including immune response, metabolism, inflammation, and stress response .

Mode of Action

This compound binds to the glucocorticoid receptor, forming a drug-receptor complex. This complex then translocates into the cell nucleus, where it binds to glucocorticoid response elements in the DNA and modulates gene transcription . The result is a decrease in the production of pro-inflammatory proteins and an increase in the production of anti-inflammatory proteins . This leads to a reduction in inflammation and immune response .

Biochemical Pathways

It is known that glucocorticoids like this compound can affect multiple biochemical pathways, including theNF-kB pathway , which plays a key role in regulating immune and inflammatory responses .

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties. It has a low solubility in blood, which contributes to a slow rate of absorption from the injected site . It also has a low renal clearance rate . These properties result in a long duration of action, with effects remaining potent over an extended period of time .

Result of Action

The primary result of this compound’s action is a reduction in inflammation and immune response. This is achieved through the suppression of migration of polymorphonuclear leukocytes and reversal of increased capillary permeability . It is used to treat various inflammatory conditions in the body, from allergic rhinitis to acute exacerbations of multiple sclerosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, the binding differences at the intramuscular site, low solubility due to acetonide esters, and a slow rate of absorption from the injected site can all affect the drug’s action . Furthermore, factors such as the patient’s overall health status, other medications they may be taking, and individual genetic factors can also influence the drug’s efficacy and potential side effects .

Biochemical Analysis

Biochemical Properties

21-Hydroxy Triamcinolone Acetonide interacts with various biomolecules, including enzymes and proteins. It is mostly bound to corticosteroid-binding globulin or serum albumin . The major metabolite of this compound is 6-beta-hydroxy-triamcinolone .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to induce apoptosis and promote adipogenesis while impairing chondrogenesis of mesenchymal stem cells . It also modulates the inflammatory response of these cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The fascinating nature of the purported efficacy of this compound may be attributed to differing binding mechanisms, low solubility in blood, a low renal clearance rate, and various metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, the in vitro release profile showed that this compound-loaded nanoparticles could sustain for more than 45 days .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, a study found that systemic absorption of this compound varies between intrasynovial and extrasynovial injection sites, and it affects glucose, insulin, cortisol, and adrenocorticotropic hormone (ACTH) .

Metabolic Pathways

This compound is involved in various metabolic pathways. The major metabolite of this compound is 6-beta-hydroxy-triamcinolone .

Transport and Distribution

This compound is transported and distributed within cells and tissues. A study found that the pulmonary distribution of inhaled this compound can be measured accurately by PET for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 21-Hydroxy triamcinolone acetonide involves multiple steps, starting from triamcinoloneThe reaction conditions typically involve the use of acetone and acid catalysts to form the acetonide, followed by selective hydroxylation at the 21st position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and efficacy of the final product. High-performance liquid chromatography (HPLC) is often used to monitor the synthesis and ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 21-Hydroxy triamcinolone acetonide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

21-Hydroxy triamcinolone acetonide has a wide range of scientific research applications:

Properties

IUPAC Name

(1S,2S,4R,8S,9S,11S,12R,13S)-8-(2,2-dihydroxyacetyl)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,19,27,29-30H,5-6,10-11H2,1-4H3/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTBRKVQRYGLJO-DGGKRYAMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(O)O)C)O)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(O)O)CCC5=CC(=O)C=C[C@@]53C)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31FO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161740-69-8
Record name 21-Hydroxy triamcinolone acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161740698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 21-HYDROXY TRIAMCINOLONE ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0B64T183I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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